3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione: is a heterocyclic compound that combines the structural features of chromene and pyrimidine. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
It is known that similar compounds, such as pyrido[2,3-d]pyrimidines, inhibit their targets by binding to them, thereby preventing their normal function .
Biochemical Pathways
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to affect various biochemical pathways, including those involved in cell proliferation, inflammation, and microbial infection .
Pharmacokinetics
The degree of lipophilicity of a compound, ie, its affinity for a lipid environment, can influence its ability to diffuse easily into cells .
Result of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Chromene Ring: The initial step involves the synthesis of the chromene ring. This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Pyrimidine Moiety: The chromene intermediate is then reacted with guanidine or its derivatives to form the pyrimidine ring. This step often requires heating and the presence of a catalyst to facilitate the cyclization process.
Substitution Reactions: The final step involves the introduction of the butyl and chlorophenyl groups through substitution reactions. This can be achieved using alkyl halides and chlorobenzene derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the chromene and pyrimidine rings, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic properties. They may serve as lead compounds in the development of new pharmaceuticals targeting specific diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Comparison with Similar Compounds
Similar Compounds
- 3-butyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 3-butyl-2-(4-bromophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 3-butyl-2-(4-methylphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Uniqueness
Compared to its analogs, 3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione exhibits unique properties due to the presence of the chlorine atom. This halogen can significantly influence the compound’s reactivity, biological activity, and overall stability. The chlorine atom can also enhance the compound’s ability to form specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-butyl-2-(4-chlorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-2-3-12-24-19(13-8-10-14(22)11-9-13)23-20-17(21(24)26)18(25)15-6-4-5-7-16(15)27-20/h4-11H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALFMVOVLBTXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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